3-(chlorosulfonyl)-5-methylbenzoic acid
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Overview
Description
3-(chlorosulfonyl)-5-methylbenzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . It is primarily utilized as a reactive intermediate for introducing sulfonamide or sulfamoyl functionalities into other molecules. This compound is known for its unique properties and is widely used in various fields of scientific research and industry.
Preparation Methods
The synthesis of 3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the chlorosulfonation of 5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: 5-methylbenzoic acid is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Reaction Completion: The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the crude product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-(chlorosulfonyl)-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4).
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to a sulfonic acid group in the presence of water or aqueous base.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Hydrolysis Conditions: Water or aqueous base
Major products formed from these reactions include sulfonamide, sulfonate, sulfonothioate, sulfonyl, and sulfonic acid derivatives .
Scientific Research Applications
3-(chlorosulfonyl)-5-methylbenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(chlorosulfonyl)-5-methylbenzoic acid involves its ability to react with nucleophiles to form sulfonamide or sulfonate derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
3-(chlorosulfonyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:
3-Chlorosulfonyl-4-methylbenzoic acid: Similar structure but with the chlorosulfonyl group at the 4-position instead of the 5-position.
3-Chlorosulfonylbenzoic acid: Lacks the methyl group, making it less hydrophobic and potentially less reactive.
5-Methylbenzoic acid: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-chlorosulfonyl-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXDYSMBVWWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191483-49-5 |
Source
|
Record name | 3-(chlorosulfonyl)-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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